molecular formula C13H21N B13521012 1-(4-Isopropylphenyl)butan-1-amine

1-(4-Isopropylphenyl)butan-1-amine

Cat. No.: B13521012
M. Wt: 191.31 g/mol
InChI Key: ZRRKAQPUOQLVGY-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)butan-1-amine is an organic compound with the molecular formula C13H21N. It is a derivative of butanamine, featuring an isopropyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)butan-1-amine typically involves multi-step reactions. One common method includes the reaction of 4-isopropylbenzaldehyde with butylamine under specific conditions. The reaction may involve heating and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis. This process includes sourcing raw materials, conducting the synthesis under controlled conditions, and ensuring the purity of the final product through various analytical techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)butan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(4-Isopropylphenyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)butan-1-amine: Similar structure but with a methyl group instead of an isopropyl group.

    1-(4-Fluorophenyl)butan-1-amine: Contains a fluorine atom on the phenyl ring.

    1-(4-Ethylphenyl)butan-1-amine: Features an ethyl group on the phenyl ring.

Uniqueness

1-(4-Isopropylphenyl)butan-1-amine is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological interactions.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10,13H,4-5,14H2,1-3H3

InChI Key

ZRRKAQPUOQLVGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(C)C)N

Origin of Product

United States

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